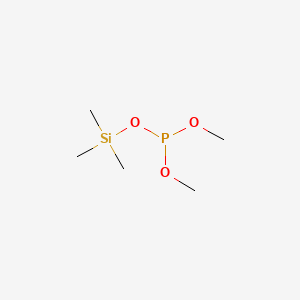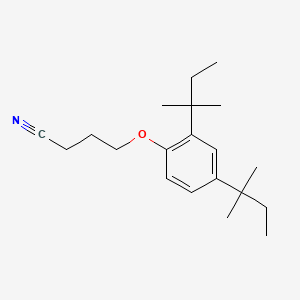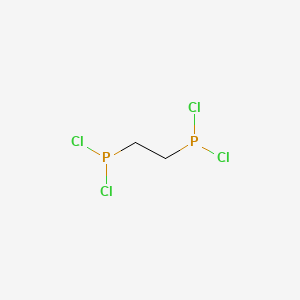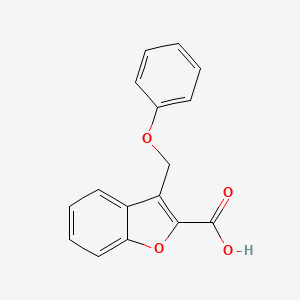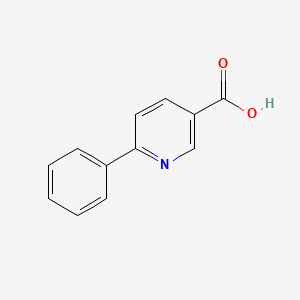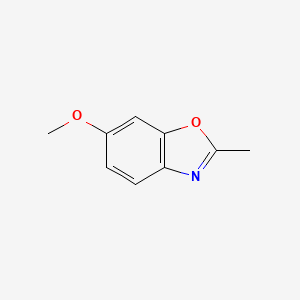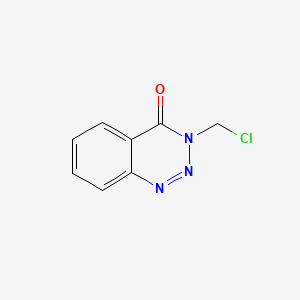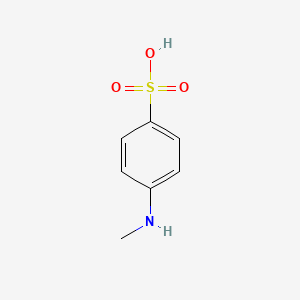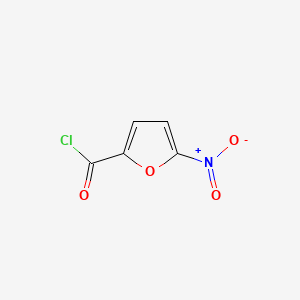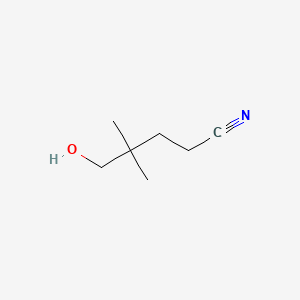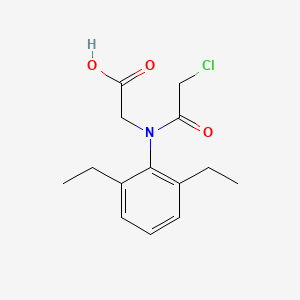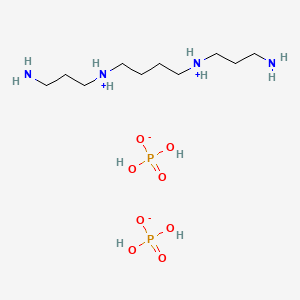
4,9-Diazadodecamethylenediamine bis(phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Diazadodecamethylenediamine bis(phosphate) is a versatile chemical compound used in various scientific research applications. It exhibits high perplexity and burstiness, allowing for complex applications like catalysis and drug delivery. This compound is known for its unique structure and properties, making it valuable in multiple fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Diazadodecamethylenediamine bis(phosphate) involves the reaction of 4,9-Diazadodecamethylenediamine with phosphoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the bis(phosphate) derivative. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of 4,9-Diazadodecamethylenediamine bis(phosphate) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high production rates .
Chemical Reactions Analysis
Types of Reactions
4,9-Diazadodecamethylenediamine bis(phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
4,9-Diazadodecamethylenediamine bis(phosphate) is used in various scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology: It is employed in biological studies to investigate cellular processes and interactions.
Medicine: The compound is explored for its potential in drug delivery systems, improving the efficacy and targeting of therapeutic agents.
Industry: It is used in industrial processes for the synthesis of other chemicals and materials.
Mechanism of Action
The mechanism of action of 4,9-Diazadodecamethylenediamine bis(phosphate) involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,9-Diazadodecamethylenediamine bis(phosphate) include other polyamines and bis(phosphate) derivatives, such as spermine and bisphosphonates .
Uniqueness
4,9-Diazadodecamethylenediamine bis(phosphate) is unique due to its specific structure and properties, which allow for a wide range of applications in different fields. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound compared to its analogs.
Properties
CAS No. |
3891-79-0 |
|---|---|
Molecular Formula |
C10H32N4O8P2 |
Molecular Weight |
398.33 g/mol |
IUPAC Name |
N,N'-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C10H26N4.2H3O4P/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;2*1-5(2,3)4/h13-14H,1-12H2;2*(H3,1,2,3,4) |
InChI Key |
GOQWEECJRRZEHR-UHFFFAOYSA-N |
SMILES |
C(CC[NH2+]CCCN)C[NH2+]CCCN.OP(=O)(O)[O-].OP(=O)(O)[O-] |
Canonical SMILES |
C(CCNCCCN)CNCCCN.OP(=O)(O)O.OP(=O)(O)O |
| 3891-79-0 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



